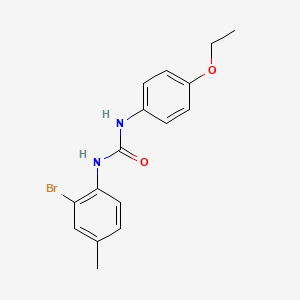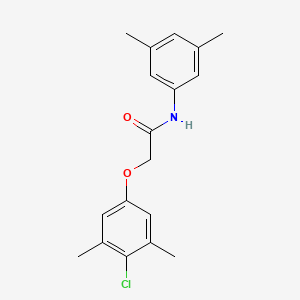![molecular formula C15H22N2O B5779717 N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. MPHP is a derivative of pyrovalerone and is structurally similar to other cathinones such as MDPV and α-PVP.
Mechanism of Action
The exact mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This is thought to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been found to increase locomotor activity and induce hyperthermia in animal models. It also increases dopamine and norepinephrine levels in the brain, leading to increased alertness and arousal. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been shown to increase heart rate and blood pressure in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in reducing the cost of experiments. However, one limitation is that N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a relatively new compound, and its long-term effects are not fully understood. Therefore, caution should be exercised when using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments.
Future Directions
1. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for ADHD and substance use disorders.
2. Studying the long-term effects of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide on the brain and body.
3. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a cognitive enhancer.
4. Studying the pharmacokinetics of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in humans.
5. Investigating the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a treatment for depression and anxiety disorders.
In conclusion, N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. It is a derivative of pyrovalerone and is structurally similar to other cathinones. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential to treat ADHD, substance use disorders, depression, and anxiety disorders. While there are advantages to using N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide in lab experiments, caution should be exercised due to its relatively new status and unknown long-term effects. Further research is needed to fully understand the potential of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide involves the reaction of 4-methylpiperidine with 2-bromopropiophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination with ammonium formate and palladium on carbon. The final product is obtained through purification using chromatography techniques.
Scientific Research Applications
N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic and antidepressant properties in animal models. N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide has also been investigated for its potential to treat attention-deficit hyperactivity disorder (ADHD) and substance use disorders.
properties
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-13-6-4-5-7-14(13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMJJFFGDAWFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)


![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
![4-ethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5779661.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)



![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)
![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)